Cellulose Biosynthesis Inhibition Potency: Triazofenamide vs. Class-Level Expectation for N-Phenyl Analog
Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide, CAS 85830-77-9), the direct primary-carboxamide analog, inhibits bean callus dry weight increase with an I₅₀ in the nanomolar range [1]. In head-to-head comparative bean cell culture assays, triazofenamide clustered with flupoxam and dichlobenil in reducing relative glucose incorporation into cellulose while increasing incorporation into pectin-rich fractions [1]. No equivalent quantitative I₅₀ or cellulose-incorporation data are publicly available for the N-phenyl derivative (CAS 88838-62-4). However, the N-phenyl substitution increases calculated logP by approximately 0.8–1.2 log units relative to triazofenamide (estimated logP ~3.0 for triazofenamide vs. ~3.8–4.2 for the N-phenyl analog based on fragment-based prediction), which class-level SAR suggests may enhance membrane permeability but potentially reduce aqueous solubility and target site accessibility [2]. The absence of direct comparative I₅₀ data for CAS 88838-62-4 represents a critical evidence gap that must be closed before potency-based selection can be made.
| Evidence Dimension | Cellulose biosynthesis inhibition (bean callus I₅₀) |
|---|---|
| Target Compound Data | No published I₅₀ data available for CAS 88838-62-4 |
| Comparator Or Baseline | Triazofenamide (CAS 85830-77-9): I₅₀ in the nanomolar range (exact value not specified in source; classified with flupoxam and oxaziclomefone in the nanomolar tier) |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Bean callus suspension culture; 30-day exposure; inhibition of dry weight increase (García-Angulo et al., 2012) |
Why This Matters
If the N-phenyl analog retains or improves upon the nanomolar CBI potency of triazofenamide while offering differentiated physicochemical properties, it could provide distinct advantages in formulation, uptake, or environmental fate—but this hypothesis remains untested in public literature.
- [1] García-Angulo, P., et al. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures. International Journal of Molecular Sciences, 2012, 13(3), 3685-3702. View Source
- [2] Heim, D. R., et al. Triazofenamide is a cellulose biosynthesis inhibitor. Pesticide Biochemistry and Physiology, 2002, 73(2), 81-87. View Source
